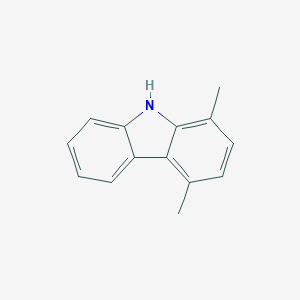

1,4-Dimethyl-9H-carbazole

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95997. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1,4-dimethyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h3-8,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYQRKDHRDGCBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C3=CC=CC=C3NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40170938 | |

| Record name | 9H-Carbazole, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18028-55-2 | |

| Record name | 1,4-Dimethylcarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018028552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18028-55-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95997 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9H-Carbazole, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40170938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYLCARBAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KLB6J9UH4T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 1,4-Dimethyl-9H-carbazole: Pathways and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the primary synthesis pathways for 1,4-Dimethyl-9H-carbazole, a significant heterocyclic scaffold in medicinal chemistry and materials science. The document details the core synthesis via the Fischer indole synthesis, including its mechanism, and discusses advanced methods for subsequent functionalization. Detailed experimental protocols, quantitative data, and mechanistic diagrams are provided to support laboratory applications.

Core Synthesis: The Fischer Indole Synthesis

The most direct and widely utilized method for synthesizing the this compound core is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a ketone or aldehyde.

For the synthesis of this compound, the specific precursors are p-tolylhydrazine (or its hydrochloride salt) and 2,5-hexanedione (acetonylacetone).[1] The reaction proceeds by heating the two reagents in the presence of an acid catalyst.

Reaction Scheme

The overall reaction is as follows:

Figure 1: Overall reaction scheme.

(Note: The above DOT script is a placeholder for a chemical structure diagram which cannot be rendered directly here. A visual representation is provided instead.)

Mechanism of the Fischer Indole Synthesis

The mechanism for the formation of this compound from p-tolylhydrazine and 2,5-hexanedione follows the established steps of the Fischer indole synthesis.[2][3]

-

Hydrazone Formation: p-Tolylhydrazine reacts with one of the ketone groups of 2,5-hexanedione to form the corresponding p-tolylhydrazone.

-

Tautomerization: The hydrazone tautomerizes to its enamine form. This step is crucial as it forms the C=C bond necessary for the subsequent rearrangement.

-

[4][4]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted, pericyclic[4][4]-sigmatropic rearrangement (similar to a Claisen rearrangement), breaking the N-N bond and forming a new C-C bond.[2][3] This step disrupts the aromaticity of the benzene ring, forming a di-imine intermediate.

-

Rearomatization and Cyclization: The intermediate rearomatizes, followed by a nucleophilic attack of the newly formed amino group onto the second imine carbon, leading to a five-membered ring intermediate (an aminal).

-

Elimination: Finally, the elimination of an ammonia molecule under acidic catalysis results in the formation of the stable, aromatic pyrrole ring of the carbazole system.

Diagram 1: Logical workflow of the Fischer indole synthesis mechanism.

Experimental Protocol

This protocol is adapted from general procedures for the Fischer indole synthesis.[1][3]

Materials:

-

p-Tolylhydrazine hydrochloride

-

2,5-Hexanedione (Acetonylacetone)

-

Acid catalyst (e.g., glacial acetic acid, p-toluenesulfonic acid (p-TSA), or zinc chloride)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve p-tolylhydrazine hydrochloride (1.0 eq) in a minimal amount of ethanol or glacial acetic acid.

-

Add 2,5-hexanedione (1.0-1.2 eq) to the solution.

-

Add the acid catalyst (e.g., 0.2 eq of p-TSA).

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

Extract the product into ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent like ethanol to yield pure this compound.

Advanced Synthesis: Palladium-Catalyzed Arylation

For creating functionalized derivatives of this compound, particularly for drug development applications, palladium-catalyzed cross-coupling reactions are highly effective. The Suzuki-Miyaura coupling is a prominent method for introducing aryl or heteroaryl substituents, typically at the 3- or 6-positions.[4][5]

This pathway generally involves the synthesis of a halogenated (e.g., bromo) this compound, which is then coupled with a suitable boronic acid or boronic ester in the presence of a palladium catalyst, a base, and a suitable solvent.

General Workflow for Suzuki Coupling

Diagram 2: Workflow for synthesis of aryl-substituted derivatives.

Experimental Protocol (Example: Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles)

The following is a representative protocol for the Suzuki coupling reaction.[4]

Materials:

-

6-Bromo-1,4-dimethyl-9H-carbazole

-

Arylboronic acid (1.1 eq)

-

Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 eq)

-

Sodium carbonate (2.5 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a solution of 6-bromo-1,4-dimethyl-9H-carbazole in 1,4-dioxane under an argon atmosphere, add the arylboronic acid, an aqueous solution of sodium carbonate, and the Pd(PPh₃)₄ catalyst.

-

Heat the reaction mixture to reflux for 24-48 hours until the starting material is consumed (monitored by TLC).

-

Cool the mixture and evaporate the volatiles under reduced pressure.

-

The resulting residue can be purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography to yield the desired 6-aryl-1,4-dimethyl-9H-carbazole.

Quantitative Data

The following tables summarize typical quantitative data for this compound derivatives synthesized via the methods described. Data for the parent compound is inferred, while data for derivatives is cited from literature.

Table 1: Reaction Conditions and Yields

| Product | Synthesis Method | Catalyst / Reagents | Solvent | Time (h) | Yield (%) | Reference |

| This compound | Fischer Indole | p-TSA / Acetic Acid | Ethanol | 4-6 | ~70-85 (Typical) | Inferred from[1] |

| 6-Phenyl-3-nitro-1,4-dimethyl-9H-carbazole | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | 48 | 67 | [4] |

| 6-(4-Methoxyphenyl)-1,4-dimethyl-9-Boc-carbazole | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | 48 | 70 | [4] |

| 6-(Pyridin-2-yl)-1,4-dimethyl-9H-carbazole | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 1,4-Dioxane/H₂O | 48 | 92 | [4] |

Table 2: Physical and Spectroscopic Data of Selected Derivatives

| Compound | Molecular Formula | M.P. (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | IR (KBr) ν (cm⁻¹) | MS (m/z) | Reference |

| 6-Phenyl-3-nitro-1,4-dimethyl-9H-carbazole | C₂₀H₁₆N₂O₂ | 226 | 11.94 (s, 1H, NH), 8.35 (s, 1H), 7.86 (s, 1H), 7.83-7.33 (m, 7H), 2.96 (s, 3H), 2.55 (s, 3H) | 3451, 1584, 1521, 1302 | 316 (M⁺) | [4] |

| 6-(Pyridin-2-yl)-1,4-dimethyl-9H-carbazole | C₁₉H₁₆N₂ | >260 | 11.48 (s, 1H, NH), 8.64 (s, 1H), 8.10 (d, 1H), 8.09-7.92 (m, 1H), 7.79 (d, 1H), 7.70-7.69 (m, 2H), 7.22-7.18 (m, 1H), 7.13 (d, 1H), 7.07 (d, 1H), 2.73 (s, 3H), 2.45 (s, 3H) | 3424, 1468, 1270, 800 | 273 (M⁺+1) | [4] |

Conclusion

The synthesis of this compound is robustly achieved through the Fischer indole synthesis, providing a reliable route to the core structure. For the development of novel therapeutics and functional materials, this core can be readily derivatized using modern cross-coupling methodologies like the Suzuki-Miyaura reaction. The protocols and data presented in this guide offer a comprehensive resource for the synthesis and characterization of this important class of molecules.

References

Chemical and physical properties of 1,4-Dimethyl-9H-carbazole

An In-Depth Technical Guide to the Core Chemical and Physical Properties of 1,4-Dimethyl-9H-carbazole

Introduction

This compound is an aromatic heterocyclic organic compound. It features a tricyclic structure with two methyl groups substituted on one of the benzene rings of the carbazole core. Carbazoles and their derivatives are of significant interest to researchers, scientists, and drug development professionals due to their wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound, along with experimental protocols and spectral data to support further research and development.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound. It is important to note that while data for many of its derivatives are available, specific experimental values for the parent compound's melting point, boiling point, and quantitative solubility are not extensively reported in the available literature.

Table 1: General Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 18028-55-2 | [1] |

| Molecular Formula | C₁₄H₁₃N | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| Canonical SMILES | CC1=C2C3=CC=CC=C3NC2=C(C=C1)C | [1] |

| InChI Key | APYQRKDHRDGCBK-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Notes |

| Melting Point | Data not available | Melting points of derivatives vary widely, for example, 6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole has a melting point of 122 °C.[2] |

| Boiling Point | Data not available | The isomeric 1,5-dimethyl-9H-carbazole has a reported boiling point of 383 °C at 760 mmHg. |

| Solubility | Generally soluble in organic solvents such as acetone, benzene, and ether; sparingly soluble in ethanol; and insoluble in water. | This is a general characteristic of carbazoles.[3][4] Quantitative data for this compound is not readily available. |

Spectral Data

Detailed spectral data for the parent this compound are limited in the literature. The following sections provide data for a closely related isomer, 1,3-Dimethyl-9H-carbazole, as a reference for the expected spectral characteristics, along with mass spectrometry information for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following are the reported ¹H and ¹³C NMR chemical shifts for 1,3-Dimethyl-9H-carbazole in CDCl₃.[5]

Table 3: ¹H NMR Data for 1,3-Dimethyl-9H-carbazole

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 8.04 | d | 1H | Ar-H |

| 7.85 | bs | 1H | N-H |

| 7.73 | s | 1H | Ar-H |

| 7.32-7.5 | m | 2H | Ar-H |

| 7.15-7.3 | m | 1H | Ar-H |

| 7.09 | bs | 1H | Ar-H |

| 2.53 | s | 3H | CH₃ |

| 2.51 | s | 3H | CH₃ |

Table 4: ¹³C NMR Data for 1,3-Dimethyl-9H-carbazole

| Chemical Shift (δ ppm) |

| 139.7 |

| 137.1 |

| 128.9 |

| 128.0 |

| 125.5 |

| 123.8 |

| 123.0 |

| 120.4 |

| 119.4 |

| 117.8 |

| 110.7 |

| 21.5 |

| 16.9 |

Infrared (IR) Spectroscopy

While a specific IR spectrum for this compound is not provided, the characteristic absorptions for the carbazole nucleus can be inferred from its derivatives and general spectroscopic principles.

Table 5: Characteristic IR Absorptions for the Carbazole Core

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, sharp | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch (from methyl groups) |

| 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| ~1330 | Medium | C-N stretch |

| 850-750 | Strong | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at m/z 195, corresponding to its molecular weight.[5] Fragmentation may involve the loss of a methyl group ([M-15]⁺) or other characteristic fragmentations of the carbazole ring system.

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound and its derivatives, based on published literature.

Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles via Suzuki-Miyaura Cross-Coupling[6]

This protocol describes a general method for the synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles.

Materials:

-

6-bromo-1,4-dimethyl-9H-carbazole

-

Arylboronic acid

-

1,4-dioxane

-

Water

-

Sodium carbonate (Na₂CO₃)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Argon atmosphere

Procedure:

-

To a solution of the appropriate (hetero)aryl halide in 1,4-dioxane under an argon atmosphere, add the corresponding boronic acid, an aqueous solution of Na₂CO₃, and Pd(PPh₃)₄.

-

Heat the reaction mixture to reflux for 48 hours.

-

After cooling, concentrate the mixture under reduced pressure.

-

The resulting solid residue can be purified by recrystallization from a suitable solvent, such as acetonitrile.

General Procedure for Spectroscopic Analysis[6]

Instrumentation:

-

Melting Points: Kofler melting point apparatus.

-

IR Spectra: Perkin Elmer BX FT-IR spectrometer (samples prepared as KBr pellets).

-

¹H NMR Spectra: JEOL Lambda 400 spectrometer (400 MHz), with chemical shifts expressed in ppm downfield from tetramethylsilane as an internal standard.

-

Mass Spectra: JEOL JMS GCMate spectrometer (for EI) or LC-MS Waters Alliance 2695 spectrometer (for ESI+).

Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis of substituted this compound derivatives and their subsequent biological evaluation, a common practice in drug discovery research.

Caption: Synthetic and Biological Evaluation Workflow.

Conclusion

This compound serves as a valuable scaffold in medicinal chemistry. While some of the fundamental physical properties of the parent compound are not extensively documented, the available data on its derivatives, along with the established synthetic routes, provide a solid foundation for further investigation. The promising biological activities exhibited by its analogues underscore the potential of this compound class in the development of novel therapeutic agents. This guide consolidates the current knowledge to aid researchers in their exploration of this compound and its derivatives.

References

Unveiling the Structural Nuances of 1,4-Dimethyl-9H-carbazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformation of 1,4-Dimethyl-9H-carbazole, a key heterocyclic scaffold in medicinal chemistry and materials science. By examining crystallographic and spectroscopic data from closely related derivatives, this document offers critical insights into the structural characteristics that govern its biological activity and material properties.

Molecular Structure and Conformation

The defining feature of the this compound core is its tricyclic structure, consisting of two benzene rings fused to a central pyrrole ring. The nitrogen atom of the pyrrole ring introduces a site for potential hydrogen bonding and further functionalization. The methyl groups at the 1 and 4 positions introduce steric hindrance that can influence the planarity of the ring system and the orientation of substituents at the N9 position.

Analysis of the crystal structure of tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate reveals that the pyrrole ring makes small dihedral angles with the adjacent benzene rings, indicating a nearly coplanar system.[1] Specifically, the dihedral angles are 1.27 (7)° and 4.86 (7)°, with the dihedral angle between the two benzene rings being 5.11 (7)°.[1] This near-planarity is a crucial factor in the electronic properties of the molecule, facilitating π–π stacking interactions in the solid state.[1]

Tabulated Crystallographic Data

The following tables summarize key bond lengths and angles for the carbazole core, inferred from the crystal structure of tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate.[1]

Table 1: Selected Bond Lengths

| Bond | Length (Å) |

| N9—C8A | 1.408 (2) |

| N9—C9A | 1.417 (2) |

Table 2: Selected Dihedral Angles

| Rings | Dihedral Angle (°) |

| Pyrrole Ring / Benzene Ring 1 | 1.27 (7) |

| Pyrrole Ring / Benzene Ring 2 | 4.86 (7) |

| Benzene Ring 1 / Benzene Ring 2 | 5.11 (7) |

Experimental Protocols

The synthesis and characterization of this compound and its derivatives involve a series of well-established organic chemistry techniques.

Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles

A common method for the synthesis of functionalized this compound derivatives is the Suzuki-Miyaura cross-coupling reaction.[2][3][4]

Representative Protocol:

-

To a solution of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (1.50 g, 4.70 mmol) in 1,4-dioxane (70 mL) under an argon atmosphere, add phenylboronic acid (0.63 g, 5.17 mmol), Na₂CO₃ (1.25 g, 11.79 mmol) in H₂O (3.50 mL), and Pd(PPh₃)₄ (0.30 g, 0.26 mmol) sequentially.[2][4]

-

Recrystallize the resulting solid from acetonitrile to yield the desired product.[2][4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies heavily on spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of the hydrogen and carbon atoms, respectively, providing crucial information about the connectivity and substitution pattern of the molecule.[2][4]

-

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H stretch of the carbazole ring.[2][4] Computational and experimental IR studies on N-substituted carbazoles help in the interpretation of the vibrational spectra.[5]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.[2][4]

Visualizing the Workflow and Structure

The following diagrams, generated using Graphviz, illustrate the experimental workflow for structural determination and the key molecular features of this compound.

Caption: Experimental workflow for the synthesis and structural elucidation of this compound derivatives.

Caption: Key molecular features and conformation of the this compound scaffold.

References

- 1. tert-Butyl 6-bromo-1,4-dimethyl-9H-carbazole-9-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Efficient and simple synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Comprehensive Spectroscopic and Methodological Guide to 1,4-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1,4-Dimethyl-9H-carbazole and its derivatives. Due to the limited availability of a complete, published dataset for the unsubstituted this compound, this guide presents a compilation of spectroscopic information from closely related, well-characterized derivatives. This information is invaluable for the structural elucidation, characterization, and quality control of this important class of heterocyclic compounds.

Spectroscopic Data

The following tables summarize the key spectroscopic data for derivatives of this compound. This data provides a reference for the expected chemical shifts, vibrational frequencies, and mass-to-charge ratios for the core structure.

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm |

| 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole [1] | DMSO-d₆ | 11.94 (s, 1H, NH), 8.35 (s, 1H, H2), 7.86 (s, 1H, H5), 7.83 (m, 7H, H7, H8, C₆H₅), 2.96 (s, 3H, CH₃), 2.55 (s, 3H, CH₃) |

| 1,4-Dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole [1] | DMSO-d₆ | 12.06 (s, 1H, NH), 8.36 (s, 1H, H2), 7.87 (s, 1H, H5), 7.71-7.65 (m, 2H, H8, H6'), 7.28-7.23 (m, 1H, H7), 7.17-7.14 (m, 1H, H4'), 6.95-6.93 (m, 1H, H3'), 3.80 (s, 3H, OCH₃), 2.99 (s, 3H, CH₃), 2.58 (s, 3H, CH₃) |

| 6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole [1] | DMSO-d₆ | 8.36 (s, 1H, H5), 8.15 (d, J = 8.8 Hz, 1H, H7), 7.89-7.83 (m, 2H, H8, H3'), 7.58-7.55 (m, 2H, H2', H6'), 7.46-7.44 (m, 1H, H5'), 7.29 (d, J = 7.8 Hz, 1H, H2), 7.20 (d, J = 7.8 Hz, 1H, H3), 3.47 (s, 3H, OCH₃), 2.89 (s, 3H, CH₃), 2.45 (s, 3H, CH₃), 1.71 (s, 9H, 3CH₃) |

Table 2: ¹³C NMR Spectroscopic Data

No complete ¹³C NMR data for this compound or its simple derivatives was explicitly found in the provided search results. The low solubility of some carbazole derivatives can make acquiring high-quality ¹³C NMR spectra challenging.

Table 3: Infrared (IR) Spectroscopy Data of this compound Derivatives

| Compound | Sample Prep. | Characteristic Peaks (cm⁻¹) |

| 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole [1] | KBr | 3451 (N-H stretch), 1584, 1521 (NO₂ stretch), 1302, 1301, 817, 758 |

| 1,4-Dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole [1] | KBr | 3309 (N-H stretch), 1578 (NO₂ stretch), 1299, 1205, 1034, 810, 756 |

| 6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole [1] | KBr | 2977 (C-H stretch), 1728 (C=O stretch of Boc), 1451, 1285, 1246, 1150, 1081, 804, 757, 697 |

Table 4: Mass Spectrometry (MS) Data of this compound Derivatives

| Compound | Ionization | m/z (relative intensity %) |

| 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole [1] | EI | 316 (M⁺•, 98), 271 ([M-NO₂]⁺•, 48) |

| 1,4-Dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole [1] | ESI⁺ | 364 ([M+1]⁺) |

| 6-(4'-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole [1] | EI | 401 (M⁺•, 1), 271 ([M-OCH₃-CO₂tBu]⁺•, 100) |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are based on standard practices for the analysis of carbazole derivatives and other small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

Sample Preparation:

-

Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

-

Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing ¹H and ¹³C chemical shifts to 0.00 ppm.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

-

Spectral Width: 0 to 220 ppm.

-

Relaxation Delay: 2-5 seconds.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the powder into a pellet press.

-

Apply pressure to form a thin, transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and record the sample spectrum.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

Sample Preparation:

-

EI-MS: A small amount of the solid sample is introduced directly into the ion source via a direct insertion probe.

-

ESI-MS: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatograph.

Data Acquisition (EI):

-

Ionization Energy: Typically 70 eV.

-

Mass Range: A suitable mass range to include the expected molecular ion and fragment ions (e.g., m/z 50-500).

Data Acquisition (ESI):

-

Ionization Mode: Positive or negative ion mode, depending on the analyte's ability to be protonated or deprotonated.

-

Mass Range: A suitable mass range to observe the [M+H]⁺ or [M-H]⁻ ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Activities of Substituted 1,4-Dimethyl-9H-carbazole

This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of substituted this compound derivatives. The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core structure of many pharmacologically active compounds.[1][2] The 1,4-dimethyl substitution pattern, in particular, has been the subject of research for developing novel therapeutic agents, demonstrating a range of biological effects including anticancer and antiviral activities.[3][4][5] This document details the significant findings in this area, presenting quantitative data, experimental methodologies, and visual representations of key processes and pathways to support further research and development.

Biological Activities and Therapeutic Potential

Substituted 1,4-dimethyl-9H-carbazoles have been investigated for several key biological activities, with the most prominent being their anticancer and anti-HIV potential. The planar structure of the carbazole ring allows for potential intercalation with DNA, while various substitutions on the ring modulate the molecule's pharmacological profile.[3]

Anticancer Activity

Derivatives of this compound have shown significant cytotoxic effects against cancer cell lines. Research has highlighted their potential against aggressive brain tumors like Glioblastoma Multiforme (GBM).[3][5]

-

Cytotoxicity against Glioma: A series of novel (1,4-dimethyl-9H-carbazol-3-yl)methanamine derivatives were evaluated for their in vitro cytotoxicity against the human glioma U87 MG cell line.[3][5] Several compounds in the series demonstrated potent anticancer activity, with IC50 values comparable to the standard chemotherapeutic drug Carmustine.[3][5] Compound 15 from the synthesized series was identified as the most potent, with an IC50 value of 18.50 µM.[3][5]

-

Mechanism of Action: The anticancer activity of carbazole derivatives is often linked to their ability to interact with DNA, either through intercalation between base pairs or by binding to the minor or major grooves.[3] Furthermore, some carbazoles are known to target signaling pathways critical for cancer cell proliferation and survival, such as the JAK/STAT pathway.[6] The 1,4-dimethylcarbazole scaffold has been suggested as a potential inhibitor of STAT3, a key target in cancer therapeutics.[5]

Antiviral Activity (Anti-HIV)

Specific chloro-substituted this compound derivatives have been synthesized and evaluated for their ability to inhibit the Human Immunodeficiency Virus (HIV).[4][6]

-

Inhibition of HIV Replication: In a study investigating a small series of chloro-1,4-dimethyl-9H-carbazoles, a nitro-derivative (3b ) was identified as the most promising candidate.[4][6] These compounds were tested in TZM-bl cells, which are engineered to express luciferase upon HIV entry, allowing for the quantification of viral inhibition.[4] The promising profile of derivative 3b suggests it could serve as a lead compound for the development of new anti-HIV drugs.[4][6]

Other Potential Activities

While research has focused on the anticancer and antiviral properties of the 1,4-dimethyl substituted scaffold, the broader carbazole class is known for a wide spectrum of biological activities. These include antimicrobial, anti-inflammatory, antioxidant, neuroprotective, and antidiabetic properties, suggesting that this compound derivatives could be explored for these applications as well.[1][7][8][9] For instance, phenolic carbazoles have demonstrated significant antioxidant activity through radical scavenging mechanisms.[10]

Data Presentation: Quantitative Biological Activity

The following tables summarize the key quantitative data from biological assays of substituted this compound derivatives.

Table 1: In Vitro Anticancer Activity against Human Glioma (U87 MG) Cell Line

| Compound ID | Derivative Structure/Class | Activity (IC50) | Standard Drug (IC50) | Reference |

|---|---|---|---|---|

| 15 | (1,4-dimethyl-9H-carbazol-3-yl)methanamine derivative | 18.50 µM | Carmustine (18.24 µM) | [3][5] |

| 16 | (1,4-dimethyl-9H-carbazol-3-yl)methanamine derivative | 47 µM | Temozolomide (100 µM) | [3][5] |

| 17 | (1,4-dimethyl-9H-carbazol-3-yl)methanamine derivative | 75 µM | Temozolomide (100 µM) |[3][5] |

Table 2: Anti-HIV Activity Profile

| Compound Class | Lead Compound | Assay System | Finding | Reference |

|---|

| Chloro-1,4-dimethyl-9H-carbazoles | Nitro-derivative (3b ) | TZM-bl cells | Showed the most interesting profile, representing a suitable lead for novel anti-HIV drug development. |[4][6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound derivatives and the biological assays used to evaluate their activity.

Synthesis Protocols

The following procedures are adapted from the synthesis of chloro-1,4-dimethyl-9H-carbazole derivatives.[4]

3.1.1 General Procedure for this compound Derivatives (Paal-Knorr Synthesis)

-

Dissolve the appropriate substituted indole derivative (6.00 mmol) in ethanol (10 mL).

-

To the stirred solution, add acetonylacetone (0.70 mL, 6.00 mmol) and a catalytic amount of p-toluenesulphonic acid dropwise.

-

Heat the reaction mixture under reflux for 6 hours.

-

After cooling, concentrate the mixture in vacuo to remove the solvent.

-

Purify the resulting crude product by flash chromatography to yield the desired this compound derivative.

3.1.2 General Procedure for 3-Nitro-1,4-dimethyl-9H-carbazole Derivatives (Nitration)

-

Dissolve the this compound derivative (4.35 mmol) in dichloromethane (20 mL) and cool the solution to -15 °C.

-

Prepare a nitrating mixture by adding fuming nitric acid (d = 1.52 g/mL, 0.27 mL) to acetic anhydride (7.25 mL).

-

Add the nitrating mixture dropwise to the cooled carbazole solution.

-

After 5 minutes of stirring, pour the reaction mixture into crushed ice.

-

Adjust the pH of the solution to 9 using a 1 M NaOH solution to precipitate the product.

-

Filter the solid, wash with water, and purify by flash chromatography.

3.1.3 General Procedure for 3-Amino-1,4-dimethyl-9H-carbazole Derivatives (Reduction)

-

Prepare a solution of the 3-nitro-1,4-dimethyl-9H-carbazole derivative (3.6 mmol) in N,N-dimethylformamide (2 mL) and heat to 100 °C.

-

In a separate flask, prepare a reducing mixture of 37% hydrochloric acid (2.6 mL), acetic acid (0.78 mL), and stannous chloride (18 mmol).

-

Pour the heated carbazole solution into the reducing mixture.

-

Stir the resulting solution at 100 °C for 3 hours.

-

Cool the reaction to room temperature and pour it into a 20% stirred solution of sodium hydroxide.

-

Filter the resulting solid, wash thoroughly with water, air-dry, and purify by flash chromatography.

Biological Assay Protocols

3.2.1 Anticancer Cytotoxicity: MTT Assay The in vitro cytotoxicity of the synthesized compounds against the human glioma U87 MG cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3][5]

-

Cell Seeding: Plate U87 MG cells in 96-well microplates at a specified density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound derivatives) and control drugs (e.g., Carmustine, Temozolomide) for a defined period (e.g., 24 hours).

-

MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

3.2.2 Anti-HIV Activity: TZM-bl Reporter Gene Assay The anti-HIV activity was evaluated using TZM-bl cells, which are HeLa cells genetically engineered to express CD4, CXCR4, and CCR5 and contain integrated reporter genes for firefly luciferase and E. coli β-galactosidase under the control of the HIV-1 LTR.[4]

-

Cell Plating: Seed TZM-bl cells in 96-well plates.

-

Treatment and Infection: Pre-incubate the cells with serial dilutions of the test compounds before adding a replication-competent strain of HIV-1.

-

Incubation: Incubate the plates for 48 hours to allow for viral replication and expression of the reporter gene.

-

Lysis and Luciferase Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: A reduction in luciferase expression in treated cells compared to untreated virus-infected cells indicates inhibition of HIV-1 entry or replication. Calculate the concentration at which the compound inhibits viral replication by 50% (EC50).

Visualizations: Workflows and Pathways

The following diagrams illustrate key experimental and logical flows relevant to the study of this compound derivatives.

Caption: General synthesis workflow for substituted 1,4-dimethyl-9H-carbazoles.

References

- 1. echemcom.com [echemcom.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity [ouci.dntb.gov.ua]

- 7. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Current Developments in the Pharmacological Activities and Synthesis of Carbazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [Total Syntheses of Multi-substituted Carbazole Alkaloids and Phenolic Related Compounds, and Evaluation of Their Antioxidant Activities] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Photophysical and Electronic Properties of 1,4-Dimethyl-9H-carbazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbazole and its derivatives are a significant class of nitrogen-containing heterocyclic aromatic compounds that have garnered substantial interest across various scientific disciplines. Their rigid, planar structure and electron-rich nature bestow upon them unique photophysical and electronic properties. These characteristics make them valuable scaffolds in the design of functional materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes in biological systems.[1][2] The strategic placement of substituents on the carbazole core allows for the fine-tuning of its electronic and optical properties.[1]

This technical guide focuses on 1,4-Dimethyl-9H-carbazole, a derivative where two methyl groups are introduced on one of the benzene rings. This substitution pattern is expected to influence the molecule's solubility, electronic structure, and, consequently, its photophysical behavior. This document aims to provide a comprehensive understanding of the anticipated properties of this compound and the experimental methodologies required for their determination.

Estimated Photophysical and Electronic Properties

The introduction of methyl groups, which are weak electron-donating groups, at the 1 and 4 positions of the carbazole core is expected to cause slight shifts in the absorption and emission spectra and subtly influence the energy levels of the frontier molecular orbitals (HOMO and LUMO) compared to the parent 9H-carbazole. The following tables summarize the experimental data for closely related carbazole derivatives to provide a comparative basis for estimating the properties of this compound.

Table 1: Comparative Photophysical Data of Carbazole Derivatives

| Compound | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Solvent |

| 9H-Carbazole | 292, 322, 335 | 340, 354 | Ethanol |

| N-Methylcarbazole | 294, 326, 339 | 348, 363 | Cyclohexane |

| 3,6-Dimethyl-9H-carbazole | ~346 | Not Reported | Ethanol[3] |

| This compound (Estimated) | ~330-345 | ~350-365 | Common Organic Solvents |

Data for 9H-Carbazole and N-Methylcarbazole are compiled from various spectroscopic sources.

Table 2: Comparative Electronic Properties of Carbazole Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |

| 9H-Carbazole | -5.5 to -5.9 | -1.8 to -2.2 | ~3.7 | Cyclic Voltammetry / DFT |

| N-Methylcarbazole | -5.4 to -5.8 | -1.7 to -2.1 | ~3.7 | Cyclic Voltammetry / DFT |

| This compound (Estimated) | -5.3 to -5.7 | -1.7 to -2.1 | ~3.6 | Estimated from analogues |

HOMO and LUMO values for 9H-Carbazole and N-Methylcarbazole are typical ranges reported in the literature from experimental and computational studies.

Experimental Protocols

The following sections detail the standard experimental methodologies for the synthesis and characterization of carbazole derivatives like this compound.

A representative synthetic route to substituted carbazoles is the Borsche-Drechsel cyclization. For this compound, a plausible synthesis would involve the reaction of a suitably substituted phenylhydrazine with a cyclohexanone derivative, followed by cyclization and aromatization.

Protocol: Representative Synthesis of a Methylated Carbazole Derivative

-

Reaction Setup: A mixture of the appropriate phenylhydrazine hydrochloride (1.0 eq) and cyclohexanone derivative (1.1 eq) in glacial acetic acid is prepared in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for a specified period (typically 2-4 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with water and then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure carbazole derivative.

-

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

3.2.1. UV-Vis Absorption Spectroscopy

-

Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).[4]

-

Methodology:

-

Solutions of the carbazole derivative are prepared in a spectroscopic grade solvent (e.g., ethanol, cyclohexane) at various known concentrations.

-

The UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer over a relevant wavelength range (e.g., 200-400 nm).

-

The wavelengths of maximum absorbance are identified.

-

The molar extinction coefficient at each maximum is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

3.2.2. Fluorescence Spectroscopy

-

Objective: To determine the fluorescence emission maxima (λ_em), fluorescence quantum yield (Φ_f), and fluorescence lifetime (τ_f).[4][5]

-

Methodology:

-

A dilute solution of the sample in a spectroscopic grade solvent is prepared, with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.

-

The solution is excited at a wavelength corresponding to an absorption maximum.

-

The fluorescence emission spectrum is recorded, and the wavelength of maximum emission intensity is determined.

-

Quantum Yield Determination: The fluorescence quantum yield is determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄). The integrated fluorescence intensities and the absorbances of the sample and the standard at the excitation wavelength are used in the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Lifetime Measurement: The fluorescence lifetime is measured using Time-Correlated Single Photon Counting (TCSPC). The sample is excited by a pulsed light source (e.g., a laser diode), and the time delay between the excitation pulse and the detection of the emitted photons is measured. The decay of the fluorescence intensity over time is fitted to an exponential function to determine the lifetime.

-

3.3.1. Cyclic Voltammetry (CV)

-

Objective: To determine the oxidation and reduction potentials and to estimate the HOMO and LUMO energy levels.[6][7]

-

Methodology:

-

A three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

The carbazole derivative is dissolved in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

-

The potential of the working electrode is swept linearly with time, and the resulting current is measured.

-

The onset potentials for the first oxidation (E_ox) and reduction (E_red) processes are determined from the voltammogram.

-

The HOMO and LUMO energy levels are estimated using the following empirical formulas, with the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal or external standard (E½(Fc/Fc⁺) ≈ 0.4 V vs. SCE): E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8] E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

Visualizations

Conclusion

While direct experimental data for this compound is currently limited, this technical guide provides a robust framework for understanding its anticipated photophysical and electronic properties based on the behavior of closely related carbazole analogues. The methyl substitutions are expected to result in a molecule with strong UV absorption and blue fluorescence, characteristic of the carbazole chromophore. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and comprehensive characterization of this and similar carbazole derivatives. Further experimental investigation is warranted to precisely determine the photophysical and electronic parameters of this compound and to explore its potential in the development of novel organic materials and as a molecular probe in various applications.

References

- 1. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3,6-Dimethyl-9H-carbazole CAS#: 5599-50-8 [m.chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. iieta.org [iieta.org]

- 7. researchgate.net [researchgate.net]

Synthesis of Novel 1,4-Dimethyl-9H-carbazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological applications of novel 1,4-dimethyl-9H-carbazole derivatives. Carbazoles, a class of heterocyclic compounds, are recognized for their wide range of biological activities, including antitumor, antibacterial, and antiviral properties.[1] The this compound scaffold, in particular, serves as a crucial pharmacophore in the development of new therapeutic agents.[1][2] This document details key synthetic methodologies, presents quantitative data in a structured format, and illustrates experimental workflows and reaction pathways.

Synthetic Methodologies and Experimental Protocols

The synthesis of substituted this compound derivatives can be achieved through several strategic approaches. Key methods include the functionalization of the carbazole core through electrophilic substitution and cross-coupling reactions.

Synthesis of Chloro-1,4-dimethyl-9H-carbazole Derivatives

A common route to chloro-substituted 1,4-dimethyl-9H-carbazoles involves a multi-step synthesis starting from commercially available indoles.[3] This is followed by nitration and subsequent reduction of the nitro group to an amine, which can be further modified.

Experimental Protocol:

-

Synthesis of this compound Derivatives (General Procedure): To a stirred solution of the appropriate indole derivative (6.00 mmol) in ethanol (10 mL), add acetonylacetone (0.70 mL, 6.00 mmol) and p-toluenesulphonic acid dropwise. The reaction mixture is refluxed for 6 hours and then concentrated under reduced pressure. The crude product is purified by flash chromatography.[3]

-

Nitration of this compound Derivatives: A solution of acetic anhydride (7.25 mL) and fuming nitric acid (0.27 mL, d = 1.52 g/mL) is added dropwise to a cooled (-15 °C) solution of the this compound derivative (4.35 mmol) in dichloromethane (20 mL). After 5 minutes, the reaction mixture is poured into crushed ice, and the pH is adjusted to 9 with a 1 M NaOH solution. The crude product is filtered and purified by flash chromatography.[3]

-

Reduction of 3-Nitro-1,4-dimethyl-9H-carbazole Derivatives to 3-Amino Derivatives (General Procedure): A stirred solution of the 3-nitro-1,4-dimethyl-9H-carbazole derivative (3.6 mmol) in N,N-dimethylformamide (2 mL) is heated to 100 °C. This solution is then added to a mixture of 37% hydrochloric acid (2.6 mL), acetic acid (0.78 mL), and stannous chloride (18 mmol). The resulting solution is stirred at 100 °C for 3 hours, cooled, and then poured into a 20% sodium hydroxide solution. The solid is filtered, washed with water, air-dried, and purified by flash chromatography.[3]

Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles

The Suzuki-Miyaura cross-coupling reaction is an efficient method for introducing aryl or heteroaryl substituents at the C-6 position of the this compound core.[4][5] This palladium-catalyzed reaction typically involves the coupling of a boronic acid derivative with a halide.

Experimental Protocol:

-

General Procedure for the Preparation of 6-Aryl-1,4-dimethyl-3-nitro-9H-carbazoles: To a solution of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole (4.70 mmol) in 1,4-dioxane (70 mL) under an argon atmosphere, add the corresponding phenylboronic acid (5.17 mmol), Na₂CO₃ (11.79 mmol) in H₂O (3.50 mL), and Pd(PPh₃)₄ (0.26 mmol) sequentially. The reaction mixture is heated to reflux for 48 hours, and the volatiles are evaporated under reduced pressure. The resulting solid is recrystallized from acetonitrile.[4]

-

General Procedure for the Preparation of 6-Aryl-1,4-dimethyl-9H-carbazoles via a Boc-protected Intermediate: To a solution of an aryl halide (0.80 mmol) in 1,4-dioxane (50 mL) under an argon atmosphere, add 9-tert-butoxycarbonyl-5,8-dimethyl-9H-carbazole-3-boronic acid (0.88 mmol), Na₂CO₃ (2 mmol) in H₂O (2 mL), and Pd(PPh₃)₄ (0.04 mmol) sequentially. The reaction mixture is heated to reflux for 48 hours and then concentrated. The solid residue is recrystallized from acetonitrile.[4]

-

Deprotection of Boc-protected Derivatives: The Boc-protected carbazole derivative (2.36 mmol) is added to a mixture of 1,4-dioxane (70 mL) and a saturated solution of gaseous HCl at 0 °C. The reaction mixture is heated to reflux for 48 hours and then concentrated under reduced pressure. The resulting oil is crystallized from acetonitrile.[4]

Quantitative Data Summary

The following tables summarize the reported yields and characterization data for representative this compound derivatives.

Table 1: Synthesis of Chloro-1,4-dimethyl-9H-carbazole Derivatives [3]

| Compound | Name | Yield | Melting Point (°C) | Spectroscopic Data |

| 2a | 8-Chloro-1,4-dimethyl-9H-carbazole | 53% | - | ¹H-NMR (300 MHz, CDCl₃): δ 10.50 (s, 1H, NH); 7.50 (d, 1H, Ar); 7.39 (d, 1H, Ar); 7.27 (d, 2H, Ar); 7.16-7.08 (t, 1H, Ar); 2.82 (s, 6H, CH₃). ¹³C-NMR (75 MHz, CDCl₃): δ 140.13, 138.98, 129.98, 125.54, 124.02, 123.97, 121.21, 120.45, 119.76, 119.54, 119.23, 117.65, 18.87, 16.56. FAB-MS m/z: 230 [M + H]⁺. |

| 4a | 8-Chloro-1,4-dimethyl-3-amino-9H-carbazole | 78% | 198 | ¹H-NMR (300 MHz, CDCl₃): δ 10.68 (s, 1H, NH); 7.50 (d, 1H, Ar); 7.35 (d, 1H, Ar); 7.10 (d, 1H, Ar); 6.88-6.83 (t, 1H, Ar); 4.04 (d, 2H, NH₂); 2.65 (s, 6H, CH₃). ¹³C-NMR (75 MHz, CDCl₃): δ 140.65, 140.54, 138.98, 124.23, 120.54, 119.87, 119.54, 119.23, 118.89, 113.34, 106.98, 102.43, 16.76, 12.34. FAB-MS m/z: 245 [M + H]⁺. |

| 4b | 7-Chloro-1,4-dimethyl-3-amino-9H-carbazole | 78% | 200 | ¹H-NMR (300 MHz, CDCl₃): δ 10.68 (s, 1H, NH); 7.50 (d, 1H, Ar); 7.10 (d, 1H, Ar); 6.88 (t, 1H, Ar); 5.82 (d, 1H, Ar); 4.04 (d, 2H, NH₂); 2.65 (s, 6H, CH₃). ¹³C-NMR (75 MHz, CDCl₃): δ 140.55, 140.14, 136.98, 128.23, 123.57, 121.32, 120.54, 118.21, 113.32, 111.98, 106.98, 102.21, 16.56, 12.23. FAB-MS m/z: 245 [M + H]⁺. |

Table 2: Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazole Derivatives via Suzuki-Miyaura Coupling [4][6]

| Compound | Name | Yield | Melting Point (°C) | Spectroscopic Data |

| 7a | 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole | 67% | 226 | ¹H-NMR (DMSO-d₆) δ 11.94 (s, 1H, NH); 8.35 (s, 1H, H2); 7.86 (s, 1H, H5); 7.83-7.83 (m, 7H, H7, H8, C₆H₅); 2.96 (s, 3H, CH₃); 2.55 (s, 3H, CH₃); MS (EI) m/z (%): 316 (M⁺•, 98), 271 (48) (M⁺•-NO₂). |

| 5b | 6-(4'-Methoxyphenyl)-1,4-dimethyl-9H-carbazole | 95% | 200 | ¹H-NMR (DMSO-d₆) δ 10.00 (s, 1H, NH); 7.85 (s, 1H, H5); 7.58-7.56 (m, 2H, H2', H6'); 7.40 (d, J = 8.8 Hz, 1H, H8); 7.30 (d, J = 8.8 Hz, 1H, H7); 7.05-7.00 (m, 2H, H3', H5'); 6.98 (d, J = 7.8 Hz, 1H, H2); 6.89 (d, J = 7.8 Hz, 1H, H3); 3.85 (s, 3H, OCH₃); 2.84 (s, 3H, CH₃); 2.54 (s, 3H, CH₃); MS (EI) m/z (%): 301 (M⁺•, 100). |

| 5d | 1,4-Dimethyl-6-pyridin-2yl-9H-carbazole | 92% | >260 | ¹H-NMR (DMSO-d₆) δ 11.48 (s, 1H, NH); 8.64 (s, 1H, H5); 8.10 (d, J = 8.8 Hz, 1H, H7); 8.09-7.92 (m, 1H, H6'); 7.79 (d, J = 8.8 Hz, 1H, H8); 7.70-7.69 (m, 2H, H4', H3'); 7.22-718 (m, 1H, H5'); 7.13 (d, J = 7.8 Hz, 1H, H2); 7.07 (d, J = 7.8 Hz, 1H, H3); 3.43 (1H, NH⁺Cl⁻); 2.73 (s, 3H, CH₃); 2.45 (s, 3H, CH₃); MS (ESI⁺): 273 (M⁺+1). |

Visualizing Synthetic Pathways and Experimental Workflows

Diagrammatic representations of synthetic routes and experimental procedures provide a clear and concise understanding of the chemical transformations and laboratory operations.

Synthesis of Chloro-1,4-dimethyl-9H-carbazole Derivatives

References

- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]

- 2. researchgate.net [researchgate.net]

- 3. Chloro-1,4-dimethyl-9H-carbazole Derivatives Displaying Anti-HIV Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient and Simple Synthesis of 6-Aryl-1,4-dimethyl-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and simple synthesis of 6-aryl-1,4-dimethyl-9H-carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Solubility of 1,4-Dimethyl-9H-carbazole in common laboratory solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-Dimethyl-9H-carbazole in common laboratory solvents. Understanding the solubility of this compound is critical for its synthesis, purification, formulation, and use in various research and development applications, including as a potential therapeutic agent. This document summarizes the available solubility data, outlines a detailed experimental protocol for solubility determination, and provides a visual representation of a typical synthesis workflow.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N | [1] |

| Molecular Weight | 195.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 18028-55-2 | [1] |

Solubility Data

The following table summarizes the qualitative solubility of this compound and related carbazole compounds, extrapolated from various sources.

| Solvent | Solvent Class | Qualitative Solubility of this compound and Related Compounds |

| Water | Protic, Polar | Insoluble |

| Methanol | Protic, Polar | Slightly Soluble to Soluble |

| Ethanol | Protic, Polar | Slightly Soluble to Soluble |

| Acetone | Aprotic, Polar | Slightly Soluble to Soluble |

| Ethyl Acetate | Aprotic, Moderately Polar | Soluble |

| Dichloromethane | Aprotic, Halogenated | Soluble |

| Chloroform | Aprotic, Halogenated | Soluble |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble |

Note: The solubility is inferred from the use of these solvents in the synthesis and purification of this compound derivatives, as well as the known solubility of carbazole and other methylated carbazoles.

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound like this compound. This method is based on the equilibrium solubility measurement of a saturated solution.

Materials:

-

This compound

-

Selected solvents (analytical grade)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After the equilibration period, remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw a known aliquot of the clear supernatant.

-

Dilute the aliquot with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives, which can be adapted for the synthesis of the parent compound.

This workflow depicts a common synthetic route where an indole derivative is reacted with acetonylacetone in the presence of an acid catalyst (p-toluenesulfonic acid) in ethanol under reflux conditions to form the this compound scaffold. The crude product is then typically purified using flash chromatography.

References

A Technical Guide to the Natural Occurrence and Isolation of Carbazole Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbazole alkaloids, a diverse group of nitrogen-containing heterocyclic compounds, have garnered significant attention within the scientific community due to their wide range of promising pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the natural occurrence of these valuable phytochemicals and details the methodologies for their extraction, isolation, and purification from various natural sources. The information presented herein is intended to serve as a practical resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Natural Occurrence of Carbazole Alkaloids

Carbazole alkaloids are predominantly found in terrestrial plants, particularly within the Rutaceae family.[1][2] Several genera of this family, including Murraya, Glycosmis, and Clausena, are recognized as prolific sources of these compounds.[1] Minor quantities of carbazole alkaloids have also been reported from other plant families such as Apocynaceae, Loganiaceae, and Meliaceae.[1] Beyond the plant kingdom, these alkaloids have been isolated from bacteria (e.g., Streptomyces sp.), fungi, sponges, and tunicates.[1]

The structural diversity of carbazole alkaloids is vast, with over 330 known derivatives.[1] They are often categorized based on their carbon framework, with C13, C18, and C23 skeletons being common among monomeric forms.[3] Dimeric and even trimeric carbazole alkaloids have also been discovered.[4] The specific alkaloid profile and concentration can vary significantly depending on the plant species, geographical location, and the part of the plant being analyzed (e.g., leaves, stem bark, roots).[5][6]

Prominent Natural Sources

The following table summarizes some of the key plant sources of carbazole alkaloids, along with the notable compounds isolated from them.

| Plant Species | Family | Plant Part | Isolated Carbazole Alkaloids | Reference |

| Murraya koenigii (Curry leaf) | Rutaceae | Leaves, Stem Bark, Roots | Mahanimbine, Girinimbine, Koenimbine, Murrayanine, Isomahanimbine, Mahanine, Murrayafoline A, Mukonicine | [2][3][5][7][8][9][10][11][12][13][14] |

| Glycosmis pentaphylla (Gin berry) | Rutaceae | Leaves, Stem Bark, Roots | Glycozoline, Glycozolidine, Arborine, Skimmianine, Bisglybomine B | [3][15][16][17][18][19] |

| Clausena anisata (Horsewood) | Rutaceae | Branches, Stem Bark, Roots | Clausamines A-G, Heptaphylline, Girinimbine | [20][21][22][23][24] |

| Clausena anisum-olens | Rutaceae | Stems, Leaves | Clausine N, Heptazolicine, Clauszoline B | [25][26] |

| Ochrosia elliptica | Apocynaceae | Not Specified | Ellipticin | [19] |

| Aspidosperma olivaceum | Apocynaceae | Bark | Olivacin | [19] |

Isolation and Purification of Carbazole Alkaloids

The isolation of carbazole alkaloids from their natural sources is a multi-step process that typically involves extraction, fractionation, and purification. The selection of appropriate solvents and chromatographic techniques is crucial for achieving high purity and yield.

General Workflow

The following diagram illustrates a general workflow for the isolation and purification of carbazole alkaloids from plant material.

Caption: A generalized workflow for the isolation of carbazole alkaloids.

Detailed Experimental Protocols

The following sections provide detailed protocols for the extraction and isolation of carbazole alkaloids, synthesized from various literature sources.

This protocol is a general method applicable to various plant materials for obtaining a crude alkaloid fraction.

-

Sample Preparation : Air-dry the plant material (e.g., leaves, stem bark) at room temperature and grind it into a fine powder.[21]

-

Extraction :

-

Option A: Soxhlet Extraction : Extract the powdered plant material (e.g., 500 g) with a non-polar solvent like petroleum ether (60-80°C) or hexane for 48-72 hours to defat the material.[18][27] Subsequently, extract the defatted material with a more polar solvent such as ethanol or acetone for 24-48 hours.[8][9]

-

Option B: Maceration : Macerate the powdered plant material in a suitable solvent (e.g., methanol or ethanol) for 48-72 hours with occasional shaking.[21] Filter the mixture and repeat the process two to three times.

-

-

Concentration : Combine the filtrates from the extraction step and concentrate them under reduced pressure using a rotary evaporator at a temperature of 40-50°C to obtain the crude extract.[21]

-

Acid-Base Extraction (for selective alkaloid isolation) :

-

Dissolve the crude extract in a 5% aqueous hydrochloric acid (HCl) solution.[21]

-

Filter the acidic solution to remove non-alkaloidal, neutral, and acidic components.

-

Wash the filtrate with an organic solvent like chloroform or ethyl acetate to remove any remaining impurities.

-

Make the aqueous acidic layer alkaline (pH 9-10) by the gradual addition of ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) solution.[21]

-

Extract the liberated free alkaloids from the basified aqueous layer with chloroform or a mixture of chloroform and methanol (e.g., 3:1 v/v) multiple times.

-

Combine the organic layers, wash with distilled water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.[21]

-

This protocol details the isolation of mahanimbine, a prominent carbazole alkaloid from curry leaves.

-

Extraction : Extract the dried and powdered leaves of Murraya koenigii with petroleum ether (60-80°C) using a Soxhlet apparatus for 72 hours.[27] Concentrate the extract under reduced pressure to obtain a greenish solid.[27]

-

Column Chromatography :

-

Prepare a silica gel (60-120 mesh) column using petroleum ether as the slurry-packing solvent.[27]

-

Dissolve the crude extract in a minimal amount of the initial mobile phase and adsorb it onto a small amount of silica gel.

-

Load the dried, sample-adsorbed silica gel onto the top of the prepared column.

-

Elute the column with a gradient of petroleum ether and chloroform.[27] Start with 100% petroleum ether and gradually increase the polarity by adding chloroform.

-

Collect fractions of a suitable volume (e.g., 20-25 mL).

-

-

Monitoring and Identification :

-

Monitor the collected fractions using thin-layer chromatography (TLC) on silica gel 60 F254 plates with a mobile phase of petroleum ether:chloroform (7:3 v/v).[27][28]

-

Visualize the spots under UV light (254 nm) and by spraying with Dragendorff's reagent, which gives a positive test for alkaloids.[27]

-

Combine the fractions that show a single spot corresponding to mahanimbine.

-

-

Purification :

-

Evaporate the solvent from the combined fractions to obtain the purified compound.

-

Recrystallize the obtained solid from a suitable solvent system (e.g., ethyl acetate-hexane) to get pure crystals of mahanimbine.[10]

-

Quantitative Data on Carbazole Alkaloid Yields

The yield of carbazole alkaloids can vary significantly based on the plant source, geographical location, extraction method, and solvent used. The following table provides a summary of reported yields for specific carbazole alkaloids from various studies.

| Plant Species | Plant Part | Alkaloid | Extraction Solvent | Yield (mg/g of dry plant material) | Reference |

| Murraya koenigii | Leaves | Mahanimbine | Not Specified | 0.492 - 5.399 | [5] |

| Murraya koenigii | Leaves | Girinimbine | Not Specified | 0.010 - 0.114 | [5] |

| Murraya koenigii | Leaves | Koenimbine | Not Specified | 0.013 - 7.336 | [5] |

| Murraya koenigii | Leaves | Isomahanimbine | Not Specified | 0.491 - 3.791 | [5] |

| Murraya koenigii | Leaves | Mahanine | Not Specified | 0.049 - 5.288 | [5] |

| Clausena anisum-olens | Stems and Leaves | Clauolenzole A | Ethyl Acetate | 0.001 (from 5 kg of plant material) | [25][26] |

| Glycosmis pentaphylla | Root Bark | Carbocristine | Not Specified | 0.003 (from 3 kg of plant material) | [15] |

| Glycosmis pentaphylla | Root Bark | Acridocristine | Not Specified | 0.007 (from 3 kg of plant material) | [15] |

Note: The yields are presented as reported in the literature and may have been determined using different analytical methods. Direct comparison should be made with caution.

Conclusion

The diverse and potent biological activities of carbazole alkaloids underscore their importance as lead compounds in drug discovery. This guide provides a foundational understanding of their natural distribution and outlines systematic approaches for their isolation and purification. The detailed protocols and workflow diagrams serve as a practical starting point for researchers aiming to explore the rich chemical diversity of these fascinating natural products. Further research into optimizing extraction and purification methodologies, as well as quantitative analysis across different geographical locations, will be crucial for the sustainable and efficient utilization of these valuable phytochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Trimeric and Dimeric Carbazole Alkaloids from Murraya microphylla - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. benchchem.com [benchchem.com]

- 8. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. phytojournal.com [phytojournal.com]

- 10. ukm.my [ukm.my]

- 11. Carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ukm.my [ukm.my]

- 13. Isolation, characterization and quantification of an anxiolytic constituent - mahanimbine, from Murraya koenigii Linn. Spreng Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Isolation of Carbazole Alkaloid from Murraya Koenigii and Its Anti-Obesity Properties - TAR UMT Institutional Repository [eprints.tarc.edu.my]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Glycosmis pentaphylla (Rutaceae): A Natural Candidate for the Isolation of Potential Bioactive Arborine and Skimmianine Compounds for Controlling Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Carbazole alkaloids - Wikipedia [en.wikipedia.org]

- 20. thaiscience.info [thaiscience.info]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. New carbazole alkaloids from Clausena anisata with antitumor promoting activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Isolation of bioactive compounds of Clausena anisata (Willd.) Hook. growing in South Africa by liquid chromatography–mass spectroscopy profiling, and their antibacterial activities | Lawal | Journal of Medicinal Plants for Economic Development [jomped.org]

- 25. mdpi.com [mdpi.com]

- 26. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves - ProQuest [proquest.com]

- 28. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Health and Safety of Handling 1,4-Dimethyl-9H-carbazole

This guide provides comprehensive health and safety information for 1,4-Dimethyl-9H-carbazole, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling procedures, and emergency measures.

Chemical Identification

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | 1,4-Dimethylcarbazole[2] |

| CAS Number | 18028-55-2[1][2] |

| Molecular Formula | C14H13N[1][2] |

| Molecular Weight | 195.26 g/mol [1][2] |

Hazard Identification

While specific GHS classification for this compound is not consistently available across all sources, the parent compound, 9H-Carbazole, and other derivatives are classified with significant hazards. It is prudent to handle this compound with similar precautions. The hazards associated with a closely related compound, this compound-9-carbaldehyde, include skin, eye, and respiratory irritation.[3] The parent compound, 9H-Carbazole, is suspected of causing cancer.[4][5][6]

GHS Classification (Based on related carbazole compounds)

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation[3][4][5][7] |

| Eye Irritation | 2A | H319: Causes serious eye irritation[3][4][5][7] |

| Specific Target Organ Toxicity - Single Exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[3][4][5] |

| Carcinogenicity | 2 | H351: Suspected of causing cancer[4][5][6] |

Precautionary Statements

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4] |

| P264 | Wash skin thoroughly after handling.[3][4][7] |

| P271 | Use only outdoors or in a well-ventilated area.[3][4] |